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Compound of Interest

Compound Name: Mak683-CH2CH2cooh

Cat. No.: B11928728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo studies validating the efficacy of

MAK683 in combination with other therapeutic agents. The data presented herein is intended to

support researchers and drug development professionals in the evaluation of novel cancer

therapy strategies involving the EED inhibitor, MAK683.

Combination Therapy: MAK683 and Rosiglitazone in
Malignant Rhabdoid Tumors
Preclinical evidence demonstrates a synergistic anti-tumor effect when combining the EED

inhibitor MAK683 with the PPARγ agonist rosiglitazone in a malignant rhabdoid tumor model.

This combination therapy promotes tumor cell differentiation and reduces proliferation more

effectively than MAK683 as a monotherapy.

Quantitative Data Summary
The following table summarizes the in vivo efficacy of MAK683 in combination with

rosiglitazone in a G401 malignant rhabdoid tumor xenograft model.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b11928728?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group
Mean Tumor Volume (Day
21, mm³)

Tumor Growth Inhibition
(%)

Vehicle ~1500 -

Rosiglitazone (20 mg/kg) ~1400 ~7%

MAK683 (100 mg/kg) ~500 ~67%

MAK683 (100 mg/kg) +

Rosiglitazone (20 mg/kg)
~250 ~83%

Data extracted and estimated from graphical representations in the cited literature.

A notable outcome of the combination therapy is the enhanced reduction in the proliferation

marker Ki67 in tumor tissues. The combination of MAK683 and rosiglitazone resulted in a more

significant decrease in Ki67-positive cells compared to treatment with MAK683 alone,

indicating a potent anti-proliferative effect.[1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of the MAK683 and

rosiglitazone combination therapy and the experimental workflow of the in vivo study.
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MAK683 and Rosiglitazone Signaling Pathway
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Caption: Signaling pathway of MAK683 and rosiglitazone combination therapy.
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In Vivo Experimental Workflow
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Caption: In vivo experimental workflow for MAK683 combination therapy.
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Experimental Protocols
In Vivo Xenograft Study

Cell Line: G401 malignant rhabdoid tumor cells.[2]

Animal Model: Female BALB/c nude mice.

Tumor Implantation: 5 x 10^6 G401 cells were injected subcutaneously into the flank of each

mouse.[2]

Treatment Groups:

Vehicle control

Rosiglitazone (20 mg/kg)

MAK683 (100 mg/kg)

MAK683 (100 mg/kg) + Rosiglitazone (20 mg/kg)

Drug Administration: Drugs were administered daily via oral gavage for 21 consecutive days.

[1]

Tumor Volume Measurement: Tumor volume was measured daily using calipers and

calculated using the formula: (length × width²) / 2.[2]

Endpoint: At day 21, tumors were harvested for further analysis.[1]

Immunohistochemistry for Ki67
Tissue Preparation: Harvested tumor tissues were fixed in formalin and embedded in

paraffin.

Staining: Paraffin-embedded sections were stained with an antibody against the proliferation

marker Ki67.

Analysis: The percentage of Ki67-positive cells was quantified to assess tumor cell

proliferation.
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Conclusion
The preclinical in vivo data strongly suggests that the combination of MAK683 with a PPARγ

agonist like rosiglitazone is a promising therapeutic strategy for malignant rhabdoid tumors.

This combination therapy not only inhibits tumor growth more effectively than MAK683 alone

but also promotes differentiation of the cancer cells. Further investigation into this and other

MAK683 combination therapies is warranted to translate these preclinical findings into clinical

applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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